
2-Cyclopropyl-1-fluoro-3-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclopropyl-1-fluoro-3-nitrobenzene is a di-substituted benzene derivative . It is used for the synthesis of fluoroaromatic compounds through fluorodenitration and other pharmaceuticals .
Synthesis Analysis
The synthesis of this compound involves several stages . The reaction is completed by adding distilled water to quench the reaction . The combined organic phases are then concentrated to give 2-nitro-4-fluorobenzene .Molecular Structure Analysis
The molecular weight of this compound is 181.17 . Its IUPAC name is this compound . The InChI code is 1S/C9H8FNO2/c10-7-2-1-3-8 (11 (12)13)9 (7)6-4-5-6/h1-3,6H,4-5H2 .Chemical Reactions Analysis
The relative mobilities of the nitro group and fluorine atom in 1,3-dinitrobenzene and 1-fluoro-3-nitrobenzene by the action of phenols in the presence of potassium carbonate in dimethylformamide at 95–125°C were studied by the competing reaction method .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored at -20°C . It is shipped with ice packs to maintain its physical form .Mecanismo De Acción
2-Cyclopropyl-1-fluoro-3-nitrobenzene is an electrophilic compound that is capable of reacting with nucleophilic species, such as amino acids and proteins. It is believed that the nitro group of this compound is responsible for its reactivity. Upon reacting with nucleophiles, the nitro group of this compound is reduced to a nitroso group. This nitroso group is then further reduced to an amine group, resulting in the formation of a new compound.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. Studies have shown that this compound is capable of inducing the expression of certain genes involved in inflammation, cell proliferation, and apoptosis. It has also been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs and xenobiotics. Additionally, this compound has been shown to modulate the activity of certain receptors involved in the regulation of cell proliferation and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Cyclopropyl-1-fluoro-3-nitrobenzene has several advantages for laboratory experiments. It is a relatively inexpensive compound and is easily synthesized. Additionally, it is relatively stable in aqueous solutions and can be stored for extended periods of time without significant degradation. However, this compound is also prone to oxidation, and thus must be stored in an inert atmosphere. Additionally, it is a toxic compound and must be handled with caution.
Direcciones Futuras
The potential applications of 2-Cyclopropyl-1-fluoro-3-nitrobenzene are still being explored. Some possible future directions for research include further investigation into the biochemical and physiological effects of this compound, development of new synthetic methods for the compound, and exploration of its potential uses in drug discovery and development. Additionally, further research into the mechanism of action of this compound and its reactivity with nucleophiles could lead to the development of new compounds with similar properties. Finally, further research into the structure-activity relationships of this compound could lead to the development of new compounds with improved properties.
Métodos De Síntesis
2-Cyclopropyl-1-fluoro-3-nitrobenzene can be synthesized by a two-step reaction process. The first step involves the reaction of cyclopropyl bromide with 1-fluoro-2-nitrobenzene in the presence of sodium hydroxide. This reaction results in the formation of this compound. The second step involves the reduction of the nitro group to an amine group with sodium borohydride. This reaction yields 2-cyclopropyl-1-fluoro-3-aminobenzene.
Aplicaciones Científicas De Investigación
2-Cyclopropyl-1-fluoro-3-nitrobenzene has been used in a variety of scientific research applications, including as a model compound for studying the mechanism of action of nitroaromatics, as a model compound for studying the reactivity of nitroaromatics, and as a model compound for studying the bioactivity of nitroaromatics. It has also been used in the synthesis of various pharmaceutical compounds, such as anti-inflammatory agents, analgesics, and antibiotics.
Safety and Hazards
Propiedades
IUPAC Name |
2-cyclopropyl-1-fluoro-3-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO2/c10-7-2-1-3-8(11(12)13)9(7)6-4-5-6/h1-3,6H,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJXZDIFZSCGZBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C=CC=C2F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

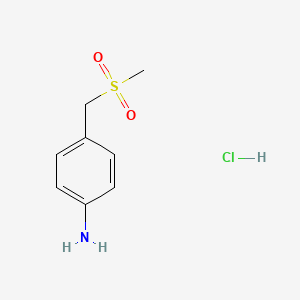
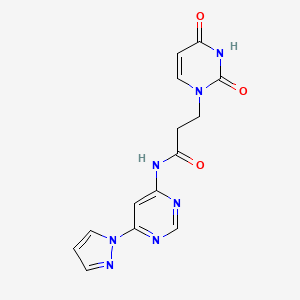
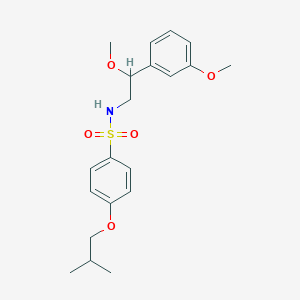
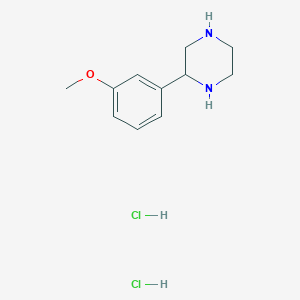
![N-(2-ethylphenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2931847.png)
![Methyl 3-[(5-oxo-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino]benzoate](/img/structure/B2931851.png)
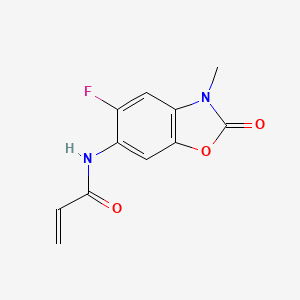
![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2931853.png)
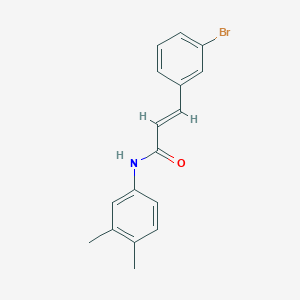
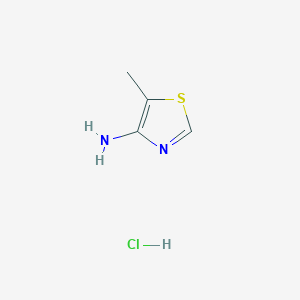

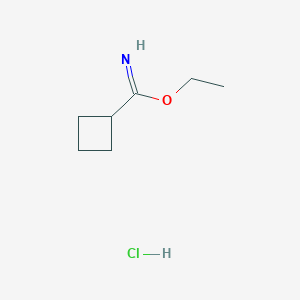
![disodium;ethyl 2,2-bis[(E)-1,2,3-triaza-4-azanidacyclopenta-2,5-dien-5-yldiazenyl]acetate](/img/structure/B2931861.png)
![7-(4-(benzyloxy)-3-methoxyphenyl)-5-methyl-N-(pyridin-2-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2931863.png)